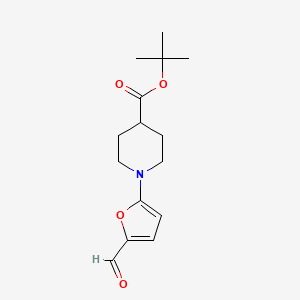

tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate

Description

tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 5-formylfuran-2-yl group and at the 4-position with a tert-butyl carboxylate ester. The molecule combines a rigid piperidine scaffold with reactive functional groups: the formyl group on the furan ring offers sites for nucleophilic addition or condensation reactions, while the tert-butyl ester enhances solubility in organic solvents and stability under basic conditions. Its molecular formula is inferred as C15H21NO4, with a molecular weight of approximately 279.33 g/mol (calculated based on structural components).

Properties

IUPAC Name |

tert-butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)11-6-8-16(9-7-11)13-5-4-12(10-17)19-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLGONUVHVSAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-formylfuran-2-carboxylic acid with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the tert-butyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of novel catalysts and ligands for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The formyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features :

- Piperidine ring substituted at the 1-position with a tert-butyl carboxylate and at the 4-position with a 5-bromopyrimidin-2-yloxy group.

- Molecular formula: C14H20BrN3O3 (MW: ~366.23 g/mol).

Key Differences :

- Substituent Reactivity : The bromine atom on the pyrimidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the target compound is reactive toward nucleophiles (e.g., amines in Schiff base formation).

- Positional Isomerism: The tert-butyl carboxylate and heterocyclic substituents occupy different positions on the piperidine ring (1- vs.

- Applications : The bromopyrimidine derivative is likely used in medicinal chemistry as a halogenated intermediate, while the formylfuran analog may serve in covalent conjugation or polymer synthesis .

| Property | Target Compound | 5-Bromopyrimidine Derivative |

|---|---|---|

| Molecular Formula | C15H21NO4 | C14H20BrN3O3 |

| Key Functional Group | Formyl (furan) | Bromo (pyrimidine) |

| Reactivity | Nucleophilic addition | Cross-coupling |

5-(Piperidin-4-yl)-1H-indole

Structural Features :

Key Differences :

- Aromaticity: The indole group introduces planar aromaticity, contrasting with the non-aromatic furan in the target compound.

- Functional Groups : Lacks the formyl and ester groups, reducing polarity and reactivity.

- Applications : Indole-piperidine hybrids are common in drug discovery (e.g., serotonin receptor modulators), whereas the formylfuran derivative may be more suited for catalytic or materials applications .

| Property | Target Compound | 5-(Piperidin-4-yl)-1H-indole |

|---|---|---|

| Aromatic System | Furan (non-planar) | Indole (planar) |

| Polarity | High (ester + formyl) | Moderate (amine + indole) |

| Bioactivity | Limited data | Pharmacologically relevant |

tert-Butyl 4-(5-Formylfuran-2-yl)piperazine-1-carboxylate

Structural Features :

- Piperazine (di-nitrogen heterocycle) substituted with a 5-formylfuran-2-yl group and tert-butyl carboxylate.

Key Differences :

- Heterocycle Basicity : Piperazine (two amines) is more basic than piperidine (one amine), affecting solubility and protonation-dependent reactivity.

- Conformational Flexibility : Piperazine’s dual nitrogen centers allow for greater conformational diversity compared to piperidine.

Research Implications and Limitations

The provided evidence highlights critical structural and functional variations among piperidine/piperazine derivatives. However, gaps exist in precise physicochemical data (e.g., melting points, solubility) and mechanistic studies. Further investigations using advanced techniques (e.g., crystallography via SHELX programs or spectroscopic analysis) are recommended to validate inferred properties.

Biological Activity

tert-Butyl 1-(5-formylfuran-2-yl)piperidine-4-carboxylate (CAS No. 2137647-29-9) is a chemical compound with a unique structure that combines a piperidine ring with a formylfuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure is characterized by:

- A tert-butyl group which enhances lipophilicity.

- A formylfuran moiety that may contribute to its reactivity and interaction with biological targets.

- A piperidine ring which is known for its presence in various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. Additionally, the piperidine ring's hydrophobic nature allows for enhanced binding to protein targets, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 1-(5-formylfuran-2-yl)piperidine derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Mycobacterium tuberculosis have shown promising results, suggesting potential effectiveness against resistant strains .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 2–4 | M. tuberculosis |

| Compound B | 0.5–4 | Resistant strains |

Cytotoxicity

The cytotoxic effects of tert-butyl 1-(5-formylfuran-2-yl)piperidine derivatives have been evaluated using various cell lines, including HaCaT cells. The half-maximal inhibitory concentration (IC50) values indicate the compound's safety profile:

| Compound | IC50 (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| Compound C | >50 | >12.5 |

| Compound D | <5.8 | >10 |

A higher SI indicates lower toxicity toward non-cancerous cells, suggesting that these compounds can selectively target cancer cells without harming normal cells.

Anti-inflammatory Activity

Research has suggested that derivatives of this compound may possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.

Case Studies

In a notable study, researchers synthesized several derivatives of piperidine-based compounds to evaluate their biological activities. Among these, tert-butyl 1-(5-formylfuran-2-yl)piperidine derivatives exhibited:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.